D-Dulcitol-2-d
Description
D-Dulcitol-2-d (deuterated D-galactitol) is a deuterium-labeled analog of D-dulcitol (D-galactitol), a sugar alcohol derived from the reduction of galactose. The compound retains the molecular formula of dulcitol (C₆H₁₄O₆) but incorporates a deuterium atom at the C-2 position, replacing one hydrogen atom. This isotopic substitution alters its physicochemical properties, including vibrational spectroscopy profiles and metabolic stability, making it valuable in tracer studies, nuclear magnetic resonance (NMR) research, and pharmacokinetic investigations .
Properties
Molecular Formula |
C₆H₁₃DO₆ |
|---|---|
Molecular Weight |
183.18 |
Synonyms |
D-Galactitol-2-d; D-Dulcite-2-d; D-Dulcose-2-d; D-Euonymit-2-d; D-Melampyrin-2-d; D-Melampyrit-2-d; NSC 1944-2-d; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Analogues
D-Dulcitol-2-d belongs to the sugar alcohol family, sharing structural similarities with D-galactitol , D-sorbitol (D-glucitol), and D-mannitol . A comparison of key properties is summarized below:
Key Observations :
- Deuterium substitution at C-2 minimally affects bulk properties like solubility and LogP but significantly alters spectroscopic signatures (e.g., NMR or IR) .
- D-Galactitol exhibits lower solubility than sorbitol and mannitol, likely due to differences in stereochemistry .
Pharmacokinetic and ADMET Comparisons
Pharmacological data for D-dulcitol (non-deuterated) and similar sugar alcohols reveal distinct absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles:
Key Findings :
- Deuterium labeling may enhance metabolic stability due to the kinetic isotope effect, delaying enzymatic oxidation at the C-2 position .
Preparation Methods
Sodium Borodeuteride (NaBD₄) Reduction
Galactose-2-d is reduced using sodium borodeuteride under alkaline conditions. The reaction proceeds via nucleophilic addition of deuteride ions to the carbonyl carbon, yielding this compound:
Key Parameters :
-
Solvent : Anhydrous methanol or ethanol to prevent proton exchange.
-
Temperature : 0–5°C to minimize side reactions.
-
Reaction Time : 12–24 hours under inert atmosphere.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Deuterium Incorporation | >98% (confirmed by H NMR) |
| Purity (HPLC) | ≥99.5% |
This method is favored for its simplicity and high isotopic fidelity.
Acid-Catalyzed Deuterium Exchange
Deuterium can be introduced post-synthesis via acid-catalyzed exchange, leveraging the reversible protonation of hydroxyl groups.
Hydrobromic Acid-D Deuterolysis
Adapting methods from dibromodulcitol synthesis, dulcitol is treated with deuterated hydrobromic acid (DBr) in acetic acid:
Optimization Challenges :
-
Selectivity : The 2-position hydroxyl exhibits higher acidity (pKa ≈ 12.5) compared to other positions, enabling preferential deuteration.
-
Side Reactions : Overexposure leads to multiple deuteration or bromination.
Process Conditions :
| Parameter | Value |
|---|---|
| DBr Concentration | 62–70% in acetic acid |
| Temperature | 70°C (closed reactor) |
| Reaction Time | 5–7 hours |
| Yield | 55–60% |
Post-reaction purification employs recrystallization in 2-chloromethane/isopropyl alcohol to remove brominated byproducts.
Biocatalytic Synthesis Using Deuterated Substrates
Microbial pathways offer an alternative route, though scalability remains a limitation.
Yeast-Mediated Fermentation
Saccharomyces rouxii and Torulopsis famata are known to produce dulcitol from galactose. Culturing these strains in deuterium-enriched media (e.g., D₂O) results in partial deuteration:
Fermentation Parameters :
| Parameter | Value |
|---|---|
| Media | 30% D₂O, 2% galactose |
| Incubation Time | 72–96 hours |
| Deuterium Incorporation | 15–20% (non-specific) |
While this method avoids harsh reagents, isotopic scrambling and low yields limit its utility for targeted deuteration.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Recrystallized this compound shows:
| Impurity | Concentration |
|---|---|
| Residual Solvents | <0.1% (GC-MS) |
| Water Content | ≤2.14% (Karl Fischer) |
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| NaBD₄ Reduction | High | Excellent | Moderate | $$$ |
| Acid-Catalyzed Exchange | Moderate | Good | High | $$ |
| Biocatalytic | Low | Poor | Low | $ |
Industrial-Scale Production Considerations
The acid-catalyzed route is preferred for large-scale synthesis due to:
-
Batch Flexibility : Demonstrated at 200-g scale with >99% purity.
-
Cost Efficiency : Commercially available DBr reduces precursor costs.
-
Purification Protocol : Recrystallization in methyl tert-butyl ether (MTBE) ensures high purity without chromatography.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to characterize D-Dulcitol-2-d’s physicochemical properties?
- Methodological Answer :
- Step 1 : Conduct a systematic literature review to identify gaps in existing data (e.g., melting points, solubility, chiral stability) .
- Step 2 : Select analytical techniques (e.g., NMR, HPLC, X-ray crystallography) based on compound specificity. For isotopic labeling studies (e.g., deuterium in this compound), use mass spectrometry for isotopic purity verification .
- Step 3 : Include control experiments with unlabeled Dulcitol to benchmark deviations caused by isotopic substitution .
- Step 4 : Document all protocols in the main manuscript, with raw spectral data and calibration curves provided in supplementary materials to ensure reproducibility .
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Step 1 : Clearly outline reaction conditions (e.g., temperature, solvent purity, catalyst ratios) in the experimental section, citing established methods for deuterated sugar alcohol synthesis .
- Step 2 : Validate isotopic incorporation efficiency using -NMR or isotope-ratio mass spectrometry, reporting deviations ≥2% as potential contamination flags .
- Step 3 : Share detailed characterization data (e.g., -NMR, -NMR, IR) for at least three independent batches in supplementary files .
- Step 4 : Cross-reference with safety protocols (e.g., handling deuterated reagents) to mitigate lab hazards .
Q. How to conduct a systematic literature review on this compound’s biochemical pathways?
- Methodological Answer :
- Step 1 : Define scope using frameworks like Arksey & O’Malley’s scoping study methodology, focusing on metabolic flux, enzymatic interactions, and isotopic tracer applications .
- Step 2 : Use databases (e.g., PubMed, SciFinder) with keywords: “this compound,” “deuterated sugar alcohols,” “isotopic tracing in metabolism.” Exclude non-peer-reviewed sources .
- Step 3 : Categorize findings into thematic tables (e.g., pathways, conflicting results) and highlight gaps, such as limited in vivo data .
- Step 4 : Validate conclusions through consultation with domain experts to resolve ambiguities .
Advanced Research Questions
Q. How to resolve discrepancies in reported NMR spectral data for this compound across studies?
- Methodological Answer :
- Step 1 : Perform comparative analysis of solvent systems (e.g., DO vs. CDCl) and instrument parameters (e.g., magnetic field strength) affecting chemical shifts .
- Step 2 : Validate spectra using certified reference materials or collaborative inter-lab studies .
- Step 3 : Apply computational tools (e.g., DFT calculations) to predict deuterium-induced shifts and reconcile experimental vs. theoretical data .
- Step 4 : Publish contradictory findings with annotated raw data to foster community-driven resolution .
Q. What strategies optimize chiral resolution in this compound derivatives for metabolic studies?
- Methodological Answer :
- Step 1 : Screen chiral stationary phases (e.g., amylose- or cellulose-based columns) using HPLC, adjusting mobile phase composition (e.g., acetonitrile:buffer ratios) .
- Step 2 : Employ enzymatic assays (e.g., galactitol dehydrogenase) to confirm stereochemical integrity post-synthesis .
- Step 3 : Use dynamic kinetic resolution techniques if racemization occurs during derivatization .
- Step 4 : Report resolution factors (R) and enantiomeric excess (ee) in all publications to enable cross-study comparisons .
Q. How to integrate isotopic tracing data from this compound studies into existing metabolic flux models?
- Methodological Answer :
- Step 1 : Map -labeling patterns (e.g., positional enrichment) onto metabolic networks using software like INCA or OpenFLUX .
- Step 2 : Validate model predictions with intracellular metabolite profiling (e.g., LC-MS/MS) under controlled isotopic dilution conditions .
- Step 3 : Address discrepancies via sensitivity analysis, prioritizing reactions with high flux control coefficients .
- Step 4 : Publish models with open-access data repositories (e.g., BioModels) to facilitate community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
